molecular formula C15H18N2O B11867084 N,N-Diethyl-4-methylquinoline-6-carboxamide CAS No. 91776-74-8

N,N-Diethyl-4-methylquinoline-6-carboxamide

Katalognummer: B11867084
CAS-Nummer: 91776-74-8
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: SIPCYESACHKORY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4-methylquinoline-6-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with diethyl and methyl groups, as well as a carboxamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methylquinoline-6-carboxamide typically involves the reaction of 4-methylquinoline with diethylamine and a carboxylating agent. One common method includes the following steps:

    Starting Material: 4-methylquinoline.

    Reagents: Diethylamine, carboxylating agent (e.g., carbon dioxide or phosgene).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methylquinoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-4-methylquinoline-3-carboxamide
  • N,N-Diethyl-4-methylquinoline-5-carboxamide
  • N,N-Diethyl-4-methylquinoline-7-carboxamide

Uniqueness

N,N-Diethyl-4-methylquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline ring This particular arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

91776-74-8

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

N,N-diethyl-4-methylquinoline-6-carboxamide

InChI

InChI=1S/C15H18N2O/c1-4-17(5-2)15(18)12-6-7-14-13(10-12)11(3)8-9-16-14/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

SIPCYESACHKORY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC2=C(C=CN=C2C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.